Malt1-IN-6 is a small molecule inhibitor specifically targeting the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in various signaling pathways, particularly those related to immune responses and oncogenesis. MALT1 is recognized for its dual function as both a scaffold protein and a protease, facilitating the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. The development of Malt1-IN-6 stems from the need to inhibit MALT1's proteolytic activity, which has been implicated in certain lymphomas and other malignancies.
Malt1-IN-6 was developed through a series of synthetic processes aimed at creating potent inhibitors of MALT1's enzymatic activity. It falls under the classification of small molecule inhibitors, specifically designed to interfere with the protease function of MALT1, which is critical in the context of B-cell receptor signaling and lymphomagenesis .
The synthesis of Malt1-IN-6 involves several key steps:
In industrial settings, the synthesis is scaled up using techniques such as continuous flow chemistry, which enhances efficiency while minimizing waste. Quality control measures like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product .
Malt1-IN-6 exhibits a complex molecular structure that allows it to effectively bind to the active site of MALT1. The structural analysis reveals that Malt1-IN-6 interacts with specific residues within the MALT1 protease domain, inhibiting its activity.
Malt1-IN-6 participates in various chemical reactions typical for small molecule inhibitors:
These reactions are crucial for understanding how Malt1-IN-6 can be modified or optimized for enhanced efficacy against MALT1 .
Malt1-IN-6 exerts its effects by inhibiting the proteolytic activity of MALT1. The mechanism can be summarized as follows:
This mechanism highlights the potential therapeutic applications of Malt1-IN-6 in treating cancers associated with aberrant MALT1 activity .
Malt1-IN-6 possesses several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for pharmaceutical formulations .
Malt1-IN-6 has significant potential applications in scientific research and therapeutics:
Malt1-IN-6 exerts its inhibitory function through direct engagement with the catalytic dyad residues Histidine 415 (H415) and Cysteine 464 (C464) within MALT1's paracaspase domain. Structural analyses reveal that this compound forms a covalent bond with the nucleophilic sulfur atom in C464, irreversibly inactivating the protease's enzymatic function [2] [8]. This mechanism mirrors the inhibition observed with peptide-based inhibitors like z-VRPR-fmk, which also target the catalytic cleft through covalent modification [8]. The interaction disrupts the salt bridge network stabilizing the active site conformation, particularly affecting the positioning of H415 within the catalytic pocket [5]. Molecular dynamics simulations demonstrate that Malt1-IN-6 binding induces a conformational shift in the β-sheet-rich substrate-binding groove (residues 450-460), sterically hindering substrate access and preventing proteolytic cleavage [2] [5].
While primarily functioning as an active-site directed covalent inhibitor, Malt1-IN-6 exhibits secondary allosteric effects on MALT1's quaternary structure. NMR relaxation studies of MALT1's paracaspase-Ig3 domains reveal that ligand binding at the catalytic site propagates conformational changes to the Ig3 domain (residues 644-657) through long-range dynamic coupling [5]. This distinguishes Malt1-IN-6 from pure allosteric inhibitors (e.g., phenothiazine derivatives) that stabilize the inactive monomeric form by binding at the PCASP-Ig3 interface and inducing tryptophan 580 (W580) flip [6]. Comparative analyses indicate Malt1-IN-6 does not prevent dimerization but locks the dimer in a catalytically incompetent state, contrasting with allosteric inhibitors that disrupt dimer formation entirely [4] [6]. This dual mechanism – active site blockade with allosteric-like domain communication – enables potent suppression of both scaffolding and proteolytic functions [1] [4].
Table 1: Comparative Inhibition Mechanisms of MALT1-Targeting Compounds
Inhibition Type | Representative Compound | Binding Site | Effect on Dimerization | Conformational Impact |
---|---|---|---|---|
Active-site covalent | Malt1-IN-6 | Catalytic dyad (C464/H415) | Permits dimerization | Locks active site in closed conformation |
Allosteric | Mepazine/MLT-series | PCASP-Ig3 interface | Disrupts dimerization | Induces W580 flip |
Peptide-based | z-VRPR-fmk | Substrate-binding groove | Variable | Competitive displacement |
Malt1-IN-6 disrupts NF-κB signaling through a dual scaffolding-protease mechanism. By inactivating MALT1, it prevents proteolytic cleavage of negative regulators (A20, CYLD, and RelB) that normally restrict IκB kinase (IKK) activation [3] [4]. Additionally, MALT1 proteolytic activity is required for efficient TRAF6 recruitment to the CBM complex. Inhibition by Malt1-IN-6 reduces K63-linked polyubiquitination of NEMO/IKKγ, diminishing IKK complex activation and subsequent nuclear translocation of NF-κB subunits (p50/p65) [3]. Functional genomics screens demonstrate that this disruption is particularly effective in ABC-DLBCL models with constitutive BCR signaling, where Malt1-IN-6 reduces NF-κB-driven survival genes (BCL2, IRF4) by >80% within 24 hours [3]. Importantly, inhibition triggers a compensatory feedback loop via MTORC1-S6K activation, which can be overcome by combinatorial inhibition [3].
Table 2: Effects of Malt1-IN-6 on NF-κB-Regulated Cytokines
Cytokine/Gene | Reduction (%) | Cell Model | Time Point | Mechanistic Link |
---|---|---|---|---|
IL-2 | 92 ± 3 | Jurkat T cells | 6h | Impaired TCR signaling |
IL-6 | 87 ± 5 | ABC-DLBCL lines | 24h | NF-κB nuclear translocation block |
IL-10 | 78 ± 7 | Treg cells | 12h | Treg dysfunction |
IRF4 | 95 ± 2 | DLBCL xenografts | 48h | Oncogene dependency |
AP-1 signaling attenuation occurs via impaired cleavage of MALT1 substrates critical for AP-1 component activation. Malt1-IN-6 prevents proteolytic processing of Regnase-1 (an RNAse degrading IL2 and JUN mRNAs) and RelB (an NF-κB subunit modulating FOS expression) [4] [7]. This results in sustained levels of intact Regnase-1, which degrades mRNAs encoding AP-1 components (c-Fos, c-Jun) and cytokine receptors, ultimately reducing AP-1 transcriptional activity [4] [10]. In vascular smooth muscle cells (VSMCs), this manifests as 70% suppression of FOS expression and AP-1 DNA-binding activity within 3 hours of treatment [7]. Furthermore, Malt1-IN-6-mediated RelB cleavage inhibition preserves its function as a transcriptional repressor of AP-1 target genes, creating a synergistic inhibitory effect on inflammatory responses [4] [10].
Table 3: Key MALT1 Substrates Affected by Malt1-IN-6 and Signaling Consequences
Substrate | Cleavage Site | Functional Consequence of Inhibition | Pathway Affected |
---|---|---|---|
Regnase-1 | Arg111 | Stabilization → mRNA degradation of IL6, JUN | AP-1/JAK-STAT |
RelB | Arg85 | Intact RelB represses AP-1 targets | NF-κB/AP-1 crosstalk |
CYLD | Arg324 | Impaired microtubule dynamics → Reduced VCAM-1 | Inflammation |
BCL10 | Multiple | Reduced auto-ubiquitination → Attenuated IKK activation | NF-κB |
Malt1-IN-6 triggers autophagic flux through a MALT1-dependent mechanism involving impaired cleavage of autophagy regulators. In vascular smooth muscle cells (VSMCs), treatment (1μM, 6h) increases LC3B-II conversion by 4.5-fold and reduces p62/SQSTM1 levels by 60%, indicating autophagosome formation [7]. This process requires ATG7, as Atg7-/- cells show complete resistance to Malt1-IN-6-induced autophagy [7]. Mechanistically, inhibition of CYLD cleavage by Malt1-IN-6 enhances K63-linked ubiquitination of autophagy receptors (OPTN, NDP52), promoting their recruitment to autophagosomal membranes. Additionally, MALT1 protease activity normally suppresses ULK1 kinase activity through BCL10-mediated ubiquitination; Malt1-IN-6 thus relieves this inhibition, permitting autophagy initiation [7]. The autophagic response serves as a proximal event that enables subsequent ferroptotic cell death, as pharmacological (bafilomycin A1) or genetic (Atg7 KO) autophagy inhibition blocks lipid peroxidation and cell death [7].
Ferroptosis induction represents a critical consequence of prolonged MALT1 inhibition. Malt1-IN-6 treatment (≥2.5μM) in VSMCs downregulates glutathione peroxidase 4 (GPX4) by 80% and ferritin heavy chain 1 (FTH1) by 70% within 6 hours, creating conditions for iron-dependent lipid peroxidation [7]. This is accompanied by 3.5-fold increases in intracellular Fe²⁺, mitochondrial shrinkage (loss of TOM20 immunofluorescence), and malondialdehyde accumulation – all hallmarks of ferroptosis [7]. Crucially, ferroptosis inhibitors (deferoxamine, ferrostatin-1) but not apoptosis or necroptosis blockers, rescue cell viability. The autophagy-ferroptosis axis is evidenced by ATG7 dependence: Atg7−/− cells show no GPX4 degradation or iron accumulation post-treatment [7]. In ex vivo models, Malt1-IN-6 rapidly impairs aortic contractility (EC₅₀ = 3.1μM), an effect preventable by ferrostatin-1, confirming ferroptosis as the functional outcome in vascular tissues [7].
Table 4: Temporal Biomarkers of Malt1-IN-6-Induced Ferroptosis
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